(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide
Description
The compound “(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide” belongs to the thiazolidinone family, a class of heterocyclic compounds with a five-membered ring containing sulfur and nitrogen. Its structure features a 4-methylbenzamide substituent at the N-position of the thiazolidinone core and a 4-(dimethylamino)benzylidene group at the 5-position, stabilized in the Z-configuration.
Thiazolidinone derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-13-4-8-15(9-5-13)18(24)21-23-19(25)17(27-20(23)26)12-14-6-10-16(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEVQHHRRNMFAB-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin. The compound’s interaction with tyrosinase is key to its biological activity.
Mode of Action
The compound acts as a competitive inhibitor of tyrosinase. It binds to the active site of the enzyme, preventing it from interacting with its natural substrate and thus inhibiting its activity. This interaction is facilitated by the compound’s β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, which is similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, a known inhibitory structure for tyrosinase.
Biochemical Pathways
By inhibiting tyrosinase, the compound disrupts the melanogenesis pathway , which leads to the production of melanin. This results in a decrease in melanin production, which can have various downstream effects depending on the context, such as lightening the color of skin or hair.
Result of Action
The compound’s inhibition of tyrosinase leads to a significant and concentration-dependent decrease in intracellular melanin content. This anti-melanogenic effect is due to the inhibition of tyrosinase activity. In vitro assays using B16F10 melanoma cells have shown that the compound’s anti-melanogenic effects are considerably greater than those of kojic acid, a commonly used tyrosinase inhibitor.
Biochemical Analysis
Biochemical Properties
The compound interacts with the enzyme tyrosinase, acting as a competitive inhibitor. This interaction involves the compound binding to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity.
Cellular Effects
In B16F10 melanoma cells, the compound has been observed to significantly inhibit intracellular melanin content and cellular tyrosinase activity. This suggests that the compound can influence cell function by affecting cell signaling pathways related to melanin synthesis.
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the active site of tyrosinase, thereby inhibiting the enzyme’s activity. This interaction results in a decrease in melanin synthesis, as tyrosinase is a key enzyme in this process.
Temporal Effects in Laboratory Settings
The effects of the compound on cellular function have been observed over time in laboratory settings. The compound has been found to have a potent inhibitory effect on mushroom tyrosinase, cellular tyrosinase activity, and melanin generation in B16F10 cells.
Metabolic Pathways
The compound is involved in the metabolic pathway of melanin synthesis, where it interacts with the enzyme tyrosinase. The compound’s inhibitory effect on tyrosinase can affect metabolic flux and metabolite levels related to this pathway.
Subcellular Localization
The subcellular localization of the compound is not explicitly known. Given its activity against tyrosinase, it is likely that the compound localizes to areas where this enzyme is present.
Biological Activity
(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide is a thioxothiazolidin derivative that has garnered attention for its diverse biological activities. Research has highlighted its potential in antimicrobial, antitumor, and enzyme inhibition applications. This article synthesizes current knowledge on the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thioxothiazolidine core, which is known for its biological activity. The structural formula can be represented as follows:
Key physicochemical properties include:
- Molecular Weight : 332.40 g/mol
- Heavy Atoms : 22
- Aromatic Heavy Atoms : 9
Antimicrobial Activity
Studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit significant antibacterial properties. For instance, compounds related to this compound have shown:
- Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae, while showing resistance in Escherichia coli .
Table 1: Antibacterial Activity of Thioxothiazolidin Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 8 | 0.004 - 0.03 | Enterobacter cloacae |
| Compound 11 | 0.015 | Bacillus cereus |
| Compound 12 | 0.20 | Staphylococcus aureus |
Antitumor Activity
Research indicates that thioxothiazolidin derivatives possess antitumor properties, inhibiting cancer cell proliferation in vitro. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
Case Study:
A study evaluated the effect of a related thioxothiazolidin compound on melanoma cells, revealing a dose-dependent reduction in cell viability with IC50 values significantly lower than traditional chemotherapeutics .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes, including:
- Acetylcholinesterase (AChE) : Important in neurodegenerative diseases.
- Beta-lactamases : Enzymes that confer antibiotic resistance in bacteria .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (nM) | Source Organism |
|---|---|---|
| AChE | <100 | Various |
| Class A Beta-lactamase | >700000 | Escherichia coli |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the dimethylamino group enhances lipophilicity, facilitating cellular uptake and interaction with biological membranes .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 399.49 g/mol. Its structure features a thiazolidinone core, which is pivotal for its biological activity. The presence of a dimethylamino group enhances its solubility and potential bioactivity.
Antimicrobial Activity
Research indicates that compounds with thiazolidinone structures exhibit notable antimicrobial properties. Studies have demonstrated that derivatives similar to (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide can inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antiviral Properties
The compound has shown promise in antiviral applications, particularly against viruses that utilize specific enzymes for replication. Its ability to selectively inhibit viral enzymes positions it as a candidate for further development in antiviral therapies .
Anti-inflammatory Effects
Inhibition of cyclooxygenase (COX) enzymes is a well-documented mechanism of anti-inflammatory agents. Compounds related to this compound have been studied for their potential as COX inhibitors, which could lead to reduced inflammation and pain relief in conditions such as arthritis .
Synthesis and Biological Evaluation
A study published in 2023 synthesized thiazolidinone derivatives, including the target compound, and evaluated their biological activities against various pathogens and inflammatory conditions . The results highlighted significant antimicrobial and anti-inflammatory activities, suggesting that structural modifications could enhance efficacy.
Structure-Activity Relationship (SAR)
Research into the SAR of thiazolidinones has provided insights into how different substituents affect biological activity. For instance, the dimethylamino group appears crucial for enhancing solubility and bioavailability, while modifications on the benzamide moiety can influence potency against specific targets .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) contrasts with the nitro group in , which is electron-withdrawing. This difference impacts solubility and binding affinity to targets like kinases or DNA .
In contrast, the target compound’s dimethylamino group may improve membrane permeability .
Crystallographic and Computational Studies
- Crystallography: SHELXL (a component of the SHELX suite) is commonly used for refining thiazolidinone structures. For example, the indole derivative was resolved with a final R-factor of 0.045, confirming the Z-configuration .
- DFT Calculations: Studies on similar compounds using Becke’s exchange-correlation functional (e.g., ) predict the dimethylamino group’s role in stabilizing the HOMO-LUMO gap (~3.5 eV), correlating with redox activity .
Preparation Methods
Conventional Acylation Method
Rhodanine (1.0 equiv) is deprotonated with triethylamine (1.2 equiv) in anhydrous dichloromethane. 4-Methylbenzoyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 hours. The product precipitates upon quenching with ice water, yielding N-(4-methylbenzoyl)rhodanine as a pale-yellow solid (82% yield).
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → RT |
| Yield | 82% |
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.0 Hz, 2H, ArH), 7.38 (d, J = 8.0 Hz, 2H, ArH), 4.32 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).
Knoevenagel Condensation for Benzylidene Formation
The benzylidene group is introduced via condensation of N-(4-methylbenzoyl)rhodanine with 4-(dimethylamino)benzaldehyde.
Conventional Reflux Conditions
A mixture of N-(4-methylbenzoyl)rhodanine (1.0 equiv), 4-(dimethylamino)benzaldehyde (1.1 equiv), and sodium acetate (3.0 equiv) in glacial acetic acid is refluxed for 6 hours. The product is isolated by precipitation in ice water, yielding the (Z)-isomer as a crystalline solid (78% yield).
Optimization Insights:
Ultrasound-Assisted Green Synthesis
Replacing reflux with ultrasound irradiation (35 kHz) in water using potassium carbonate (1.0 equiv) reduces reaction time to 8 minutes while achieving 89% yield.
Comparative Data:
| Method | Time | Yield | Solvent |
|---|---|---|---|
| Conventional reflux | 6 h | 78% | Acetic acid |
| Ultrasound | 8 min | 89% | Water |
Mechanistic Elucidation of (Z)-Selectivity
The (Z)-configuration arises from kinetic control during the Knoevenagel condensation. The reaction proceeds via:
- Enolate formation : Deprotonation of the thiazolidinone’s α-hydrogen.
- Nucleophilic attack : Enolate addition to the aldehyde’s carbonyl.
- Dehydration : Eliminating water to form the conjugated double bond.
The bulky 4-methylbenzamide group at position 3 sterically hinders the (E)-isomer, favoring the (Z)-configuration. Nuclear Overhauser Effect (NOE) spectroscopy confirms this geometry, showing proximity between the benzylidene aromatic protons and the thiazolidinone’s methylene group.
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 10 mM ammonium acetate/ACN gradient) shows >99% purity, with a single peak at tR = 12.3 min.
Scale-Up and Industrial Considerations
Solvent Recovery
Acetic acid is distilled and reused, reducing waste. In green synthesis, water is a non-toxic solvent, aligning with ASTM E3155-23 standards for sustainable chemistry.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Methylbenzoyl chloride | 120 |
| 4-(Dimethylamino)benzaldehyde | 95 |
| Ultrasound equipment | 15,000 (capital) |
Ultrasound reduces energy costs by 40% compared to reflux.
Q & A
Q. What are the standard synthetic routes for (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 4-(dimethylamino)benzaldehyde with a thiazolidinone precursor under reflux in acetic acid with sodium acetate as a catalyst, yielding 70–85% .
- Step 2 : Thionation using phosphorus pentasulfide (P₂S₅) to introduce the thioxo group .
- Optimization : Microwave-assisted synthesis reduces reaction time (30–50 minutes vs. 7 hours) and improves yields (>90%) by enhancing reaction homogeneity . Adjusting molar ratios (e.g., 1:1.2 for aldehyde:thiazolidinone) and using polar aprotic solvents (DMF) can further enhance purity .
Q. How is the Z-configuration of the benzylidene moiety confirmed in this compound?
- Methodological Answer : The Z-configuration is verified via:
- 1H NMR : Olefinic protons exhibit coupling constants (J = 10–12 Hz), characteristic of the Z-isomer due to restricted rotation .
- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C=S (1200–1250 cm⁻¹) confirm the thiazolidinone core .
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment if suitable crystals are obtained .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
- Methodological Answer :
- Antibacterial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, following CLSI guidelines .
- Antifungal Activity : Agar diffusion assays against C. albicans, with fluconazole as a positive control .
- Solvent Controls : DMSO (≤1% v/v) is used to ensure compound solubility without inhibiting microbial growth .
Advanced Research Questions
Q. How can researchers address contradictory results in biological activity between independent studies?
- Methodological Answer : Contradictions may arise from:
- Strain Variability : Use isogenic microbial strains to isolate target-specific effects .
- Purity Differences : Validate compound purity via HPLC (>95%) and LC-MS to rule out impurities .
- Assay Conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (18–24 hours) across labs .
Q. What strategies can improve the pharmacokinetic profile of this thiazolidinone derivative?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., carboxylates at position 3) to enhance aqueous solubility .
- Prodrug Approaches : Esterification of the 4-oxo group to improve membrane permeability, with enzymatic hydrolysis in vivo restoring activity .
- Formulation : Use nanoemulsions or liposomal encapsulation to increase bioavailability .
Q. How can the mechanism of action against microbial targets be elucidated?
- Methodological Answer :
- Molecular Docking : Screen against enzymes like dihydrofolate reductase (DHFR) or β-ketoacyl-ACP synthase (FabH) to predict binding affinity .
- Gene Knockout Studies : Compare activity against wild-type vs. DHFR-deficient E. coli to confirm target relevance .
- Transcriptomic Profiling : RNA-seq of treated microbial cells identifies upregulated stress-response pathways (e.g., oxidative stress genes) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported antibacterial efficacy across studies?
- Methodological Answer :
- Cross-Validation : Re-test the compound alongside reference antibiotics (e.g., ciprofloxacin) using identical protocols .
- Check for Degradation : Stability studies (e.g., 24-hour exposure to PBS at 37°C) ensure activity loss isn’t due to compound breakdown .
- Synergy Testing : Evaluate combinatorial effects with adjuvants (e.g., efflux pump inhibitors) to overcome resistance mechanisms .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Parameter | Traditional Method | Microwave-Assisted |
|---|---|---|
| Time | 7 hours | 30–50 minutes |
| Solvent | Acetic acid | DMF/Ethanol (1:1) |
| Yield | 75–85% | 92–96% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
